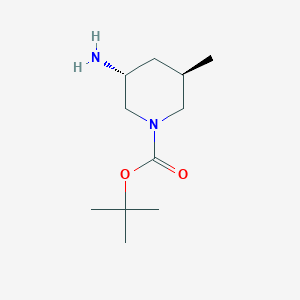
3-(4-bromophenyl)-5-chloro-4-methyl-4H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Bromophenyl)-5-chloro-4-methyl-4H-1,2,4-triazole is a heterocyclic compound featuring a triazole ring substituted with a bromophenyl group at the 3-position, a chlorine atom at the 5-position, and a methyl group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-5-chloro-4-methyl-4H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors such as 4-bromoacetophenone and chloroacetic acid.
Substitution Reactions: The introduction of the bromophenyl and chloro groups can be achieved through nucleophilic substitution reactions. For instance, 4-bromoacetophenone can react with hydrazine hydrate to form the corresponding hydrazone, which then undergoes cyclization with chloroacetic acid to yield the desired triazole.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Bromophenyl)-5-chloro-4-methyl-4H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, potentially altering its electronic properties and reactivity.
Coupling Reactions: The bromophenyl group can engage in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
3-(4-Bromophenyl)-5-chloro-4-methyl-4H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: This compound can serve as a scaffold for designing new pharmaceuticals with potential antimicrobial, antifungal, or anticancer activities.
Materials Science: It can be used in the synthesis of advanced materials, such as polymers and organic semiconductors.
Biological Studies: The compound can be employed in studies investigating enzyme inhibition, receptor binding, and other biological interactions.
Mécanisme D'action
The mechanism of action of 3-(4-bromophenyl)-5-chloro-4-methyl-4H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The triazole ring can interact with biological macromolecules through hydrogen bonding, π-π interactions, and other non-covalent forces.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Chlorophenyl)-5-chloro-4-methyl-4H-1,2,4-triazole: Similar structure but with a chlorine atom instead of a bromine atom on the phenyl ring.
3-(4-Bromophenyl)-4-methyl-4H-1,2,4-triazole: Lacks the chlorine atom at the 5-position.
5-Chloro-4-methyl-4H-1,2,4-triazole: Lacks the bromophenyl group.
Uniqueness
3-(4-Bromophenyl)-5-chloro-4-methyl-4H-1,2,4-triazole is unique due to the presence of both bromine and chlorine substituents, which can influence its reactivity and interactions with other molecules. This dual substitution pattern can enhance its utility in various chemical reactions and applications.
Propriétés
Numéro CAS |
2408974-66-1 |
|---|---|
Formule moléculaire |
C9H7BrClN3 |
Poids moléculaire |
272.5 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



